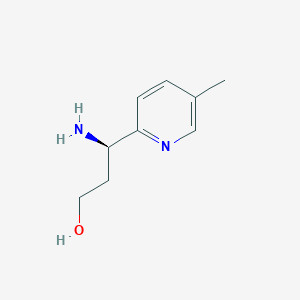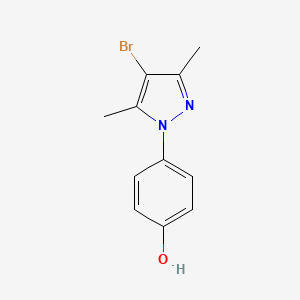
4-Bromo-1-(pentan-2-yl)-1H-pyrazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-1-(pentan-2-yl)-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a bromine atom at the 4-position and a pentan-2-yl group at the 1-position of the pyrazole ring The amine group is located at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(pentan-2-yl)-1H-pyrazol-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-bromo-3-nitropyrazole with pentan-2-amine under reducing conditions. The nitro group is reduced to an amine group, resulting in the formation of the desired compound. The reaction is typically carried out in the presence of a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas (H2) under mild conditions.
Another synthetic route involves the cyclization of 4-bromo-1-(pentan-2-yl)-1H-pyrazole-3-carboxylic acid with ammonia or an amine source. This method requires the use of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired yield. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to achieve high yields and purity in industrial settings.
化学反応の分析
Types of Reactions
4-Bromo-1-(pentan-2-yl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) and potassium cyanide (KCN).
Oxidation Reactions: The amine group at the 3-position can be oxidized to form corresponding nitroso or nitro derivatives. Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding hydrazine derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3), potassium cyanide (KCN), dimethyl sulfoxide (DMSO) as solvent, and moderate temperatures.
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and anhydrous solvents such as tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of azido or cyano derivatives.
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of hydrazine derivatives.
科学的研究の応用
4-Bromo-1-(pentan-2-yl)-1H-pyrazol-3-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs. Its structural features make it a candidate for targeting specific enzymes or receptors in the body.
Materials Science: The compound is used as a building block in the synthesis of novel materials with unique properties, such as conducting polymers and organic semiconductors.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
作用機序
The mechanism of action of 4-Bromo-1-(pentan-2-yl)-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of the bromine atom and the amine group allows for specific binding interactions with these targets, potentially leading to inhibition or activation of biological pathways.
In materials science, the compound’s electronic properties, such as electron-donating or electron-withdrawing effects, play a crucial role in its function as a building block for novel materials. The compound’s ability to undergo various chemical reactions also contributes to its versatility in material synthesis.
類似化合物との比較
Similar Compounds
4-Bromo-1-(butan-2-yl)-1H-pyrazol-3-amine: Similar structure with a butan-2-yl group instead of a pentan-2-yl group.
4-Bromo-1-(hexan-2-yl)-1H-pyrazol-3-amine: Similar structure with a hexan-2-yl group instead of a pentan-2-yl group.
4-Chloro-1-(pentan-2-yl)-1H-pyrazol-3-amine: Similar structure with a chlorine atom instead of a bromine atom.
Uniqueness
4-Bromo-1-(pentan-2-yl)-1H-pyrazol-3-amine is unique due to the specific combination of the bromine atom, pentan-2-yl group, and amine group on the pyrazole ring. This combination imparts distinct chemical and physical properties, making it suitable for specific applications in medicinal chemistry and materials science. The presence of the bromine atom allows for further functionalization through substitution reactions, enhancing its versatility as a synthetic intermediate.
特性
分子式 |
C8H14BrN3 |
|---|---|
分子量 |
232.12 g/mol |
IUPAC名 |
4-bromo-1-pentan-2-ylpyrazol-3-amine |
InChI |
InChI=1S/C8H14BrN3/c1-3-4-6(2)12-5-7(9)8(10)11-12/h5-6H,3-4H2,1-2H3,(H2,10,11) |
InChIキー |
XCXMESLLQXFTKI-UHFFFAOYSA-N |
正規SMILES |
CCCC(C)N1C=C(C(=N1)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


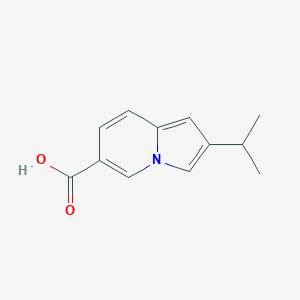

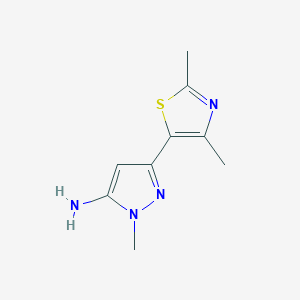
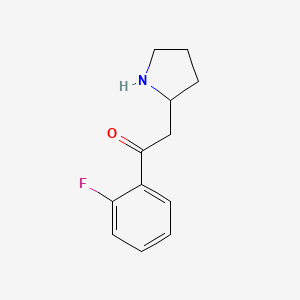
![2-Ethyl-6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13321488.png)
![5-Bromo-2-[(but-3-yn-2-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13321493.png)
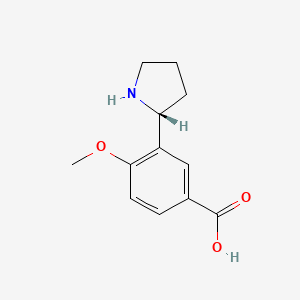
![2-Fluoro-2-[1-(propan-2-yl)-1H-1,2,3-triazol-5-yl]acetic acid](/img/structure/B13321498.png)
![3-Methyl-3-azabicyclo[3.1.1]heptan-1-ol](/img/structure/B13321503.png)
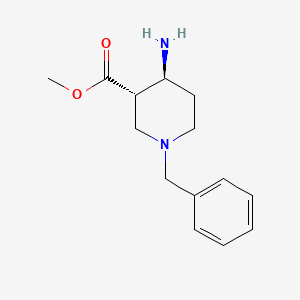
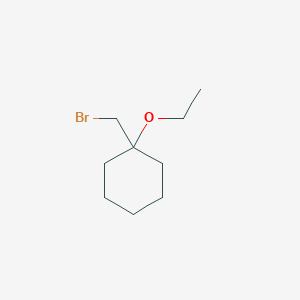
![[(2S,3AS,6aS)-octahydrocyclopenta[b]pyrrol-2-yl]methanol](/img/structure/B13321510.png)
